molecular formula C25H29NO6 B7961903 5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate

5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate

Cat. No.: B7961903
M. Wt: 439.5 g/mol
InChI Key: GPJLBPADEUSQSY-NRFANRHFSA-N
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Description

5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate is a complex organic compound that features a tert-butyl group, a methyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Ester: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products

    Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding alcohols.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate is widely used in peptide synthesis. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Biology

In biological research, this compound is used to synthesize peptides that are then studied for their biological activity. It is particularly useful in the study of enzyme-substrate interactions and protein-protein interactions.

Medicine

In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors, receptor agonists, and antagonists.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it an ideal candidate for large-scale peptide synthesis.

Mechanism of Action

The mechanism of action of 5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: These compounds use the tert-butoxycarbonyl (Boc) group as a protecting group.

    Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.

Uniqueness

5-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate is unique due to the presence of the Fmoc group, which offers several advantages:

    Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic routes.

    Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, allowing for selective deprotection.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)30-4)26-24(29)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLBPADEUSQSY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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